molecular formula C12H11ClFN3O B213835 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B213835
M. Wt: 267.68 g/mol
InChI Key: YBIAFXBEDRFNPW-UHFFFAOYSA-N
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Description

4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CFM 4, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CFM 4 is a pyrazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 is not fully understood. However, it has been shown to modulate the activity of various receptors, including the cannabinoid receptor type 1 (CB1), the transient receptor potential vanilloid type 1 (TRPV1), and the P2X7 receptor. 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Biochemical and Physiological Effects:
4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has been shown to have various biochemical and physiological effects. In cancer cells, 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 induces apoptosis by activating caspase-3 and caspase-7. In neurons, 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 modulates the activity of the endocannabinoid system, leading to pain relief. In immune cells, 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 inhibits the production of pro-inflammatory cytokines, leading to an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has several advantages for lab experiments, including its high yield of synthesis, its relatively simple synthesis method, and its potential applications in various scientific research fields. However, 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4, including the development of more efficient synthesis methods, the identification of its molecular target(s), and the investigation of its potential applications in other scientific research fields. 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has the potential to be a valuable tool in scientific research, and further studies are needed to fully understand its mechanism of action and its potential applications.

Synthesis Methods

4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has been synthesized using various methods, including the reaction of 3-fluorobenzoyl chloride with 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a base. Another method involves the reaction of 3-fluorobenzoyl isocyanate with 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide. The synthesis of 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 is relatively simple, and the yield is high.

Scientific Research Applications

4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has been used in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has been used to study the role of the endocannabinoid system in pain modulation. In immunology, 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Molecular Formula

C12H11ClFN3O

Molecular Weight

267.68 g/mol

IUPAC Name

4-chloro-N-(3-fluorophenyl)-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11ClFN3O/c1-7-10(13)11(17(2)16-7)12(18)15-9-5-3-4-8(14)6-9/h3-6H,1-2H3,(H,15,18)

InChI Key

YBIAFXBEDRFNPW-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC=C2)F)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC=C2)F)C

Origin of Product

United States

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